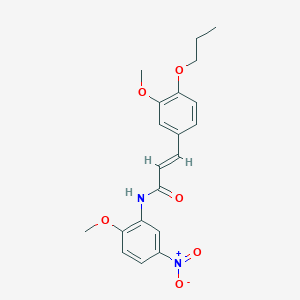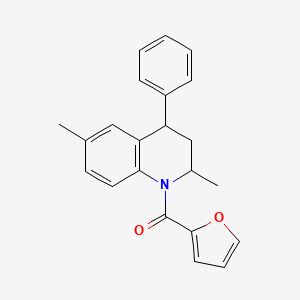![molecular formula C18H16Cl2N2O3 B4023430 3-[(2,4-dichlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4023430.png)
3-[(2,4-dichlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
説明
The compound of interest is part of a broader class of molecules that feature a pyrrolidinedione core, substituted with various functional groups that impact its chemical behavior and physical properties. Research in this area often focuses on exploring these compounds' synthesis, structure, reactivity, and potential applications in various fields, excluding direct drug use and dosage discussions.
Synthesis Analysis
Synthesis routes for pyrrolidinedione derivatives generally involve multi-step reactions, starting from α-amino acids or their esters, followed by condensation, cyclization, and acylation steps. For example, Jones et al. (1990) demonstrated the acylation of pyrrolidinediones to produce 3-acyltetramic acids, showcasing a method that could potentially be applied or adapted for synthesizing compounds with similar backbones (Jones et al., 1990).
Molecular Structure Analysis
The molecular structure of pyrrolidinedione derivatives is often elucidated using X-ray crystallography, providing insights into their conformation, molecular packing, and intermolecular interactions. Ganapathy et al. (2015) detailed the crystal structure of a related compound, highlighting the coplanar arrangement of pyrazole, pyridine, and pyran rings and the stabilization of crystal packing by hydrogen bonding (Ganapathy et al., 2015).
Chemical Reactions and Properties
Pyrrolidinedione derivatives undergo various chemical reactions, including acylation, to introduce different acyl groups at specific positions on the ring. These reactions are influenced by the presence of Lewis acids, as described by Jones et al. (1990), which can lead to the formation of new compounds with unique properties (Jones et al., 1990).
Physical Properties Analysis
The physical properties of pyrrolidinedione derivatives, such as melting points, solubility, and crystal structure, are determined by their molecular structure. The study by Ganapathy et al. (2015) provides an example of how crystallographic analysis can reveal such properties, including unit cell dimensions and the stabilizing effects of hydrogen bonds (Ganapathy et al., 2015).
特性
IUPAC Name |
3-[(2,4-dichlorophenyl)methylamino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3/c1-25-14-6-4-13(5-7-14)22-17(23)9-16(18(22)24)21-10-11-2-3-12(19)8-15(11)20/h2-8,16,21H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDJUKUPKXFEOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-Dichlorobenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-[(propylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4023347.png)
![2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4023357.png)
![N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide](/img/structure/B4023359.png)
![N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4023365.png)

![2-bromo-N-[5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4023380.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B4023401.png)
![N-allyl-2-imino-5-oxo-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4023403.png)

![17-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4023414.png)
![3-allyl-5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4023420.png)
![N~2~-(3-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4023425.png)
![N-(3-chloro-4-methylphenyl)-2-[(2-furylmethyl)amino]-5-nitrobenzamide](/img/structure/B4023428.png)
